2-(3-Piperidinylmethoxy)-5-(trifluoromethyl)-pyridine hydrochloride

Description

Molecular Structure and Formula Analysis

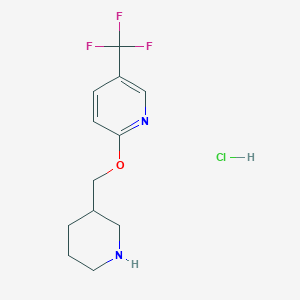

The molecular structure of 2-(3-Piperidinylmethoxy)-5-(trifluoromethyl)-pyridine hydrochloride demonstrates a complex heterocyclic arrangement consisting of multiple distinct functional components integrated into a unified molecular framework. The compound exhibits a molecular formula of C₁₂H₁₆ClF₃N₂O, which indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and one oxygen atom. This molecular composition results in a calculated molecular weight of 296.71 grams per mole according to computational analysis performed by PubChem. The structural architecture encompasses a pyridine ring as the central core framework, which serves as the foundation for the attachment of two primary substituent groups.

The piperidinylmethoxy substituent occupies the 2-position of the pyridine ring, creating a methoxy linkage between the pyridine nitrogen-containing heterocycle and a six-membered piperidine ring system. This particular substitution pattern introduces conformational flexibility to the overall molecular structure through the presence of rotatable bonds within the methoxy linkage region. The trifluoromethyl group positioned at the 5-position of the pyridine ring contributes significant electron-withdrawing characteristics to the molecule, substantially influencing the electronic properties and chemical reactivity patterns of the compound. The hydrochloride salt formation occurs through protonation of the basic piperidine nitrogen, resulting in the formation of an ionic complex between the organic base and hydrochloric acid.

| Molecular Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₆ClF₃N₂O | |

| Molecular Weight | 296.71 g/mol | |

| Monoisotopic Mass | 296.090325 Da | |

| Hydrogen Bond Donors | Variable | |

| Hydrogen Bond Acceptors | Variable |

International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Systems

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is established as 2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine;hydrochloride, which precisely describes the structural components and their positional relationships within the molecular framework. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple functional groups and salt formations. The systematic name clearly indicates the pyridine core structure as the parent framework, with specific designation of the piperidin-3-ylmethoxy substituent at the 2-position and the trifluoromethyl group at the 5-position, followed by identification of the hydrochloride salt component.

Alternative naming systems and synonyms documented in chemical databases provide additional identification methods for this compound across various scientific and commercial contexts. The compound appears in chemical literature under several alternative designations, including this compound, which represents a commonly used variant of the systematic name. Additional synonymous terms include 2-(3-Piperidinylmethoxy)-5-(trifluormethyl)pyridinhydrochlorid, representing the German nomenclature variant, and 2-(3-Pipéridinylméthoxy)-5-(trifluorométhyl)pyridine, chlorhydrate, which corresponds to the French naming convention.

Commercial and database-specific identifiers further expand the naming landscape for this compound. The designation 2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine and hydrochloride appears in various chemical supplier catalogs and represents a simplified description format. Index naming systems, such as those employed by the American Chemical Society, utilize the format Pyridine, 2-(3-piperidinylmethoxy)-5-(trifluoromethyl)-, hydrochloride as an official index name structure. These diverse naming conventions ensure comprehensive identification and cross-referencing capabilities across multiple chemical information systems and databases.

Chemical Abstracts Service Registry Information

The Chemical Abstracts Service registry number 1220028-64-7 serves as the definitive numerical identifier for this compound within the global chemical information infrastructure. This unique registry number was assigned by the Chemical Abstracts Service, which operates as the authoritative source for chemical substance identification and maintains the most comprehensive database of chemical compounds worldwide. The Chemical Abstracts Service number provides an unambiguous identification system that transcends linguistic and nomenclature variations, enabling precise chemical communication across international scientific and commercial boundaries.

Comprehensive molecular descriptors for this compound encompass various computational parameters that characterize the physical and chemical properties of the compound. The molecular formula C₁₂H₁₆ClF₃N₂O represents the fundamental atomic composition, while additional descriptors provide detailed insights into molecular behavior and characteristics. The PubChem Compound Identifier number 53408751 serves as a specific database reference within the PubChem chemical information system, enabling direct access to comprehensive compound data and associated biological activity information.

Database cross-referencing capabilities are established through multiple identification systems, including the ChemSpider identifier 25074838, which provides access to the ChemSpider chemical database and its associated chemical information resources. The MDL number MFCD13561266 represents another significant identifier used within chemical catalog systems and commercial databases. These multiple identification systems ensure comprehensive coverage across diverse chemical information platforms and facilitate efficient data retrieval operations.

Structural descriptors computed through various algorithms provide quantitative measures of molecular characteristics relevant to chemical behavior and biological activity prediction. These descriptors include topological indices, connectivity measures, and geometric parameters that contribute to understanding molecular properties and potential interactions. The systematic collection and documentation of these molecular descriptors supports computational chemistry applications, structure-activity relationship studies, and predictive modeling efforts aimed at understanding the chemical and biological behavior of this compound.

Propriétés

IUPAC Name |

2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O.ClH/c13-12(14,15)10-3-4-11(17-7-10)18-8-9-2-1-5-16-6-9;/h3-4,7,9,16H,1-2,5-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRGCLZKJSULJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=NC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(3-Piperidinylmethoxy)-5-(trifluoromethyl)-pyridine hydrochloride, with the CAS number 1220028-64-7, is a compound that has garnered interest for its potential biological activities. This article reviews the compound's structure, synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₆ClF₃N₂O

- Molecular Weight : 296.716 g/mol

- CAS Number : 1220028-64-7

The compound features a piperidine ring attached to a trifluoromethyl pyridine structure, which contributes to its unique chemical properties and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available piperidine derivatives and trifluoromethyl pyridine.

- Reaction Conditions : The reaction is generally conducted under controlled temperatures and in the presence of suitable solvents (e.g., DMF or DMSO) to facilitate the formation of the desired product.

- Purification : The final product is purified through crystallization or chromatography to yield high-purity hydrochloride salt.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Receptor Interaction : It may act as a ligand for certain receptors, influencing signaling pathways that regulate cellular processes.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

Biological Activity and Research Findings

Research on this compound has indicated several areas of biological activity:

- Neuroprotective Effects : Studies have shown that compounds with similar structures exhibit neuroprotective properties, potentially through the inhibition of oxidative stress and modulation of neurotransmitter levels.

- Antidepressant Activity : Some derivatives have been linked to antidepressant effects in animal models, suggesting that this compound may influence mood-regulating pathways.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

Several case studies highlight the biological relevance of this compound:

- Neurodegenerative Models : In rodent models of neurodegeneration, administration of similar piperidine derivatives resulted in reduced neuronal death and improved cognitive function.

- Behavioral Studies : Behavioral assays have demonstrated that compounds structurally related to 2-(3-Piperidinylmethoxy)-5-(trifluoromethyl)-pyridine can significantly reduce depressive-like behaviors in stressed animals.

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound is primarily explored for its potential as a pharmaceutical agent. Its structural characteristics suggest several possible mechanisms of action:

- Antidepressant Activity : Research indicates that derivatives of trifluoromethylpyridines exhibit antidepressant-like effects in animal models. The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability and bioavailability .

- Anticancer Properties : Some studies have suggested that compounds containing trifluoromethylpyridine moieties can inhibit cancer cell proliferation. The unique electronic properties of fluorine may contribute to increased potency against specific cancer types .

- Neuroprotective Effects : The piperidinyl component may interact with neurotransmitter systems, offering neuroprotective benefits in conditions such as Alzheimer's disease. Clinical trials are ongoing to evaluate these effects .

Agrochemical Applications

In the agrochemical sector, 2-(3-Piperidinylmethoxy)-5-(trifluoromethyl)-pyridine hydrochloride may serve as a key intermediate or active ingredient in the formulation of pesticides and herbicides:

- Crop Protection : Trifluoromethylpyridine derivatives are known for their efficacy in protecting crops from pests and diseases. The compound could be utilized to develop new agrochemicals that are more effective and environmentally friendly .

- Pesticide Development : The synthesis of novel pesticides incorporating this compound could lead to products with reduced toxicity to non-target organisms while maintaining effectiveness against agricultural pests .

Case Study 1: Antidepressant Activity

A study published in Pharmacology explored the antidepressant effects of various trifluoromethylpyridine derivatives. Researchers found that compounds similar to this compound exhibited significant reductions in depressive behaviors in rodent models, suggesting potential for further development as antidepressants .

Case Study 2: Neuroprotection

Research conducted at a leading university examined the neuroprotective properties of piperidine-containing compounds. In vitro assays demonstrated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential therapeutic applications for neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 2-(3-Piperidinylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride (1:1)

- Molecular Formula : C₁₂H₁₆ClF₃N₂O

- Molecular Weight : 296.717 g/mol

- CAS Number : 1220028-64-7

- Stereochemistry: No defined stereocenters .

Structural Features :

Physicochemical Properties :

- Monoisotopic Mass: 296.090325 g/mol.

- Industrial Availability : Sold as an industrial-grade compound (99% purity) in 25 kg packaging, compliant with REACH and ISO standards .

Comparison with Structural Analogs

Substituent Position and Chain Length Variations

| Compound Name | Substituent Position | Chain Length | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| Target Compound | 3-Piperidinylmethoxy | Methoxy | C₁₂H₁₆ClF₃N₂O | 296.717 | 1220028-64-7 |

| 2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine HCl | 4-Piperidinyl | Ethoxy | C₁₃H₁₈ClF₃N₂O | 310.75 | 1220030-39-6 |

| 2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine HCl | 2-Piperidinyl | Ethoxy | C₁₃H₁₈ClF₃N₂O | 310.75 | 1219976-75-6 |

Key Differences :

Core Pyridine Backbone Derivatives

Chloro-Trifluoromethyl Pyridines (from ):

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Boiling Point (°C) |

|---|---|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | Cl, CF₃ | C₆H₃ClF₃N | 181.55 | 52334-81-3 | 152 |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Cl, Cl, CF₃ | C₆H₂Cl₂F₃N | 215.99 | 69045-84-7 | 172 |

Comparison :

- The target compound replaces the chloro group with a piperidinylmethoxy group, improving nucleophilicity for further functionalization (e.g., in drug synthesis) .

- Dichloro derivatives exhibit higher molecular weights and boiling points due to increased halogen content, enhancing reactivity in substitution reactions .

Functionalized Piperidine Derivatives

Bulkier Piperidine Analogs (from ):

- Example : (2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine

Contrast with Target Compound :

- The target compound’s simpler piperidinylmethoxy group offers synthetic versatility and reduced steric hindrance, favoring applications requiring moderate lipophilicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Piperidinylmethoxy)-5-(trifluoromethyl)-pyridine hydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution. For example, a chlorine atom at the 2-position of 5-(trifluoromethyl)pyridine can be replaced with a piperidinylmethoxy group using a base (e.g., triethylamine) in dichloromethane at room temperature . The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol). Purification typically involves recrystallization or column chromatography .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete substitution.

Q. How is the compound characterized for purity and structural confirmation?

- Methodology : Use NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and salt formation. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity (>95%) is assessed via reverse-phase HPLC with a C18 column and UV detection at 254 nm .

- Data Interpretation : Compare spectral data with analogous pyridine derivatives (e.g., 3-(2-Methylphenoxy)piperidine hydrochloride) to resolve ambiguities .

Q. What are the solubility and stability profiles of this compound?

- Methodology : Test solubility in water, DMSO, ethanol, and PBS (pH 7.4) using gravimetric analysis. Stability is assessed under varying temperatures (2–8°C vs. room temperature) and pH conditions (1–10) via HPLC .

- Findings : Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. Storage at 2–8°C in dry conditions prevents degradation .

Advanced Research Questions

Q. How does the piperidinylmethoxy group influence receptor binding selectivity?

- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) with receptors like GPCRs or ion channels. Compare binding energies to analogs lacking the piperidine moiety (e.g., 5-(trifluoromethyl)pyridine derivatives) .

- Data Contradictions : If experimental IC₅₀ values conflict with computational predictions, re-evaluate force field parameters or consider allosteric binding modes .

Q. What in vivo pharmacokinetic parameters are critical for preclinical studies?

- Methodology : Administer the compound (IV/oral) to rodent models and measure plasma concentration via LC-MS/MS. Calculate bioavailability (F), half-life (t₁/₂), and volume of distribution (Vd) .

- Challenges : The trifluoromethyl group may reduce metabolic clearance but increase plasma protein binding, necessitating dose adjustments .

Q. How to resolve contradictions in reported biological activity data?

- Case Study : If one study reports neuroprotective effects while another shows toxicity, verify assay conditions (e.g., cell line viability assays vs. mitochondrial toxicity screens). Replicate experiments with standardized protocols .

- Statistical Tools : Use Bland-Altman plots or meta-analysis to assess inter-study variability .

Q. What computational models predict its blood-brain barrier (BBB) permeability?

- Methodology : Apply the BBB Score (e.g., via SwissADME) based on logP, molecular weight, and polar surface area. Validate with in situ perfusion models in rodents .

- Limitations : The piperidine ring may enhance permeability, but the trifluoromethyl group could increase efflux via P-glycoprotein .

Q. How to design stability-indicating analytical methods for forced degradation studies?

- Methodology : Expose the compound to heat (40–80°C), light (ICH Q1B), and oxidative conditions (H₂O₂). Develop a gradient HPLC method to separate degradation products (e.g., hydrolyzed piperidine or oxidized pyridine) .

- Optimization : Use Design of Experiments (DoE) to refine mobile phase composition (acetonitrile:buffer ratio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.